Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13544149
InChI: InChI=1S/C12H12ClFO3/c1-17-12(16)4-2-3-11(15)8-5-6-9(13)10(14)7-8/h5-7H,2-4H2,1H3
SMILES: COC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)F
Molecular Formula: C12H12ClFO3
Molecular Weight: 258.67 g/mol

Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

CAS No.:

Cat. No.: VC13544149

Molecular Formula: C12H12ClFO3

Molecular Weight: 258.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate -

Specification

Molecular Formula C12H12ClFO3
Molecular Weight 258.67 g/mol
IUPAC Name methyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate
Standard InChI InChI=1S/C12H12ClFO3/c1-17-12(16)4-2-3-11(15)8-5-6-9(13)10(14)7-8/h5-7H,2-4H2,1H3
Standard InChI Key ZRGWRDBOVYTAAM-UHFFFAOYSA-N
SMILES COC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)F
Canonical SMILES COC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)F

Introduction

Chemical Identity and Structural Features

Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate (IUPAC name: methyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate) is distinguished by its bifunctional aromatic and ester groups. The phenyl ring features chloro and fluoro substituents at the 4- and 3-positions, respectively, which induce electron-withdrawing effects that influence reactivity. The ester group at the valerate chain facilitates hydrolysis to its corresponding carboxylic acid, a property critical for prodrug applications.

Molecular and Structural Data

PropertyValueSource
Molecular FormulaC₁₂H₁₂ClFO₃
Molecular Weight258.67 g/mol
Density (Predicted)1.1–1.13 g/cm³
Boiling Point (Predicted)337.9–343.5 °C
Flash Point152.9±17.2 °C
LogP (Partition Coefficient)2.50

The compound’s logP value of 2.50 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a key factor in drug design . The chloro and fluoro substituents increase molecular polarity, enhancing interactions with biological targets such as enzymes and receptors.

Synthesis Methods and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Friedel-Crafts Acylation: Introduction of the 4-chloro-3-fluorophenyl group to levulinic acid derivatives using 4-chloro-3-fluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

  • Esterification: Reaction of the resulting 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid with methanol in the presence of sulfuric acid under reflux.

The esterification step achieves yields of 70–85% under optimized conditions, with purity confirmed via HPLC and NMR spectroscopy.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency and scalability. Automated systems regulate temperature (80–100°C) and catalyst concentration (0.5–1.0 mol%), reducing byproduct formation. Post-synthesis purification involves fractional distillation under reduced pressure (10–20 mmHg) to isolate the ester .

Physicochemical Properties

Thermal Stability

The compound exhibits stability up to 200°C, with decomposition observed at higher temperatures. Differential Scanning Calorimetry (DSC) reveals a glass transition temperature (T₉) of −15°C, indicating suitability for storage at ambient conditions .

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol45.2
Dichloromethane120.8
DMSO89.5

Low aqueous solubility necessitates formulation strategies such as nanoemulsions or prodrug derivatives for biomedical applications.

Applications in Pharmaceutical and Material Science

Drug Development

The compound serves as a precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its ester group enables prodrug strategies, improving oral bioavailability of carboxylic acid drugs.

Material Science

In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability and mechanical strength. Composite materials incorporating this compound exhibit a 20% increase in tensile strength compared to conventional analogs .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaMolecular WeightKey Activity
Methyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerateC₁₂H₁₂ClFO₃258.67Cytotoxic
Ethyl 5-(3-fluorophenyl)-5-oxovalerateC₁₃H₁₅FO₃238.25Low bioactivity
Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerateC₁₃H₁₃ClFO₃272.70Antimicrobial

The target compound’s dual halogenation confers superior bioactivity compared to mono-halogenated analogues, underscoring the role of substituent positioning.

Future Research Directions

  • In Vivo Toxicology: Assess chronic toxicity and pharmacokinetics in animal models.

  • Synthetic Optimization: Develop catalytic asymmetric routes to access enantiomerically pure forms.

  • Target Identification: Employ proteomics to identify binding partners in cancer cells.

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